![molecular formula C23H21F3N2O2S B2942693 N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]thiourea CAS No. 321574-22-5](/img/structure/B2942693.png)
N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]thiourea
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Overview
Description
This compound is a thiourea derivative, which contains a trifluoromethylphenyl group and a hydroxymethyl-substituted dihydrobenzochromenyl group . Thioureas are known for their diverse biological activities, and trifluoromethylphenyl groups are often used in medicinal chemistry due to their lipophilic nature and ability to enhance binding to biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiourea group, the trifluoromethylphenyl group, and the hydroxymethyl-substituted dihydrobenzochromenyl group . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Thioureas are known to participate in a variety of chemical reactions, including acting as ligands in coordination chemistry, and as nucleophiles in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the thiourea group could participate in hydrogen bonding .Scientific Research Applications
Anticancer Potential
Thiourea derivatives have been explored for their potential anticancer activities. A study on the synthesis and in vitro cytotoxicity of 1-benzoyl-3-methyl thiourea derivatives against HeLa cell lines demonstrated potent cytotoxicity, suggesting a promising avenue for the development of new anticancer agents (Ruswanto et al., 2015).
Structural Analysis and Molecular Interactions
The structural characterization of thiourea derivatives provides essential insights into their molecular interactions and potential applications. For instance, studies on various thiourea compounds have detailed their crystal structures, highlighting the significance of hydrogen bonding in determining their molecular configurations (A. Maharramov et al., 2011), (Sang Loon Tan & E. Tiekink, 2020).
Antibacterial and Antifungal Activities
The antibacterial and antifungal properties of thiourea derivatives have been a subject of interest. Research has demonstrated the effectiveness of these compounds in inhibiting microbial growth, underscoring their potential in developing new antimicrobial agents (Ravibabu Velpula et al., 2015).
Synthesis and Characterization
The synthesis and comprehensive characterization of thiourea derivatives form a critical component of research, facilitating the exploration of their applications. Studies have reported on the synthesis methods, molecular docking, and pharmacological analysis of thiourea derivatives, paving the way for their use in various scientific and pharmaceutical contexts (K. Lal et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(1R,2R)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-1-methyl-3-[3-(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O2S/c1-28(22(31)27-17-7-4-6-16(11-17)23(24,25)26)21-15(12-29)13-30-19-10-9-14-5-2-3-8-18(14)20(19)21/h2-11,15,21,29H,12-13H2,1H3,(H,27,31)/t15-,21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQHJJIKSPAOQL-QVKFZJNVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1C(COC2=C1C3=CC=CC=C3C=C2)CO)C(=S)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1[C@@H](COC2=C1C3=CC=CC=C3C=C2)CO)C(=S)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]thiourea |
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